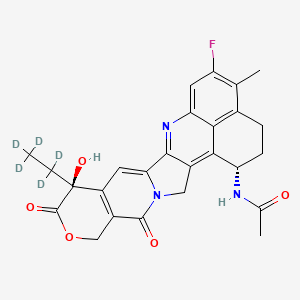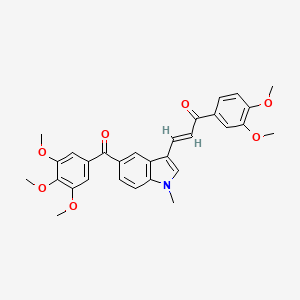
Phenstatin-based indole linked chalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-21 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing a key role in maintaining cell shape, enabling intracellular transport, and facilitating cell division. By inhibiting tubulin polymerization, Tubulin polymerization-IN-21 disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-21 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of Tubulin polymerization-IN-21 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-21 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Applications De Recherche Scientifique
Tubulin polymerization-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It is also being studied for its potential use in combination therapies to overcome drug resistance.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mécanisme D'action
Tubulin polymerization-IN-21 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the inhibition of mitotic spindle formation, resulting in cell cycle arrest at the metaphase stage and subsequent induction of apoptosis. The molecular targets and pathways involved include the inhibition of microtubule-associated proteins and the activation of apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds that target tubulin polymerization include:
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.
Vincristine: Another tubulin polymerization inhibitor used in chemotherapy
Uniqueness
Tubulin polymerization-IN-21 is unique in its specific binding affinity and selectivity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of tubulin polymerization with potentially fewer off-target effects compared to other tubulin inhibitors. Additionally, its unique chemical structure may offer advantages in terms of pharmacokinetics and bioavailability .
Propriétés
Formule moléculaire |
C30H29NO7 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(E)-1-(3,4-dimethoxyphenyl)-3-[1-methyl-5-(3,4,5-trimethoxybenzoyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H29NO7/c1-31-17-20(8-11-24(32)18-9-12-25(34-2)26(14-18)35-3)22-13-19(7-10-23(22)31)29(33)21-15-27(36-4)30(38-6)28(16-21)37-5/h7-17H,1-6H3/b11-8+ |
Clé InChI |
PXEKUQAYTPCHRC-DHZHZOJOSA-N |
SMILES isomérique |
CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/C(=O)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


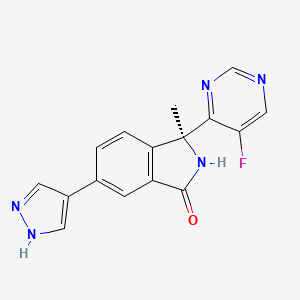

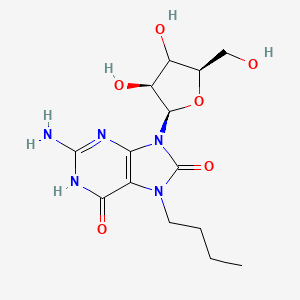
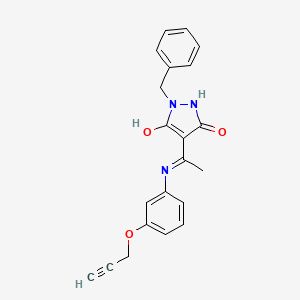
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
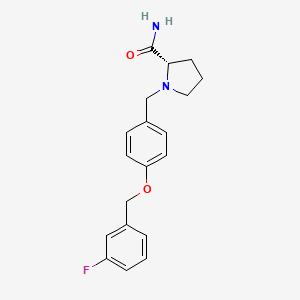
![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
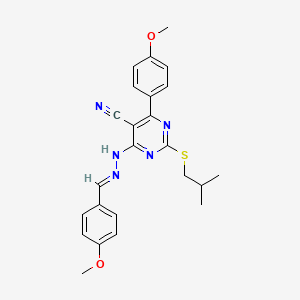
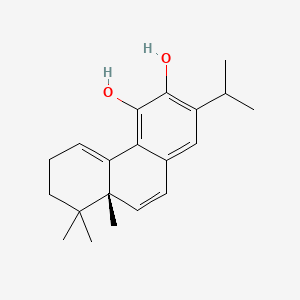
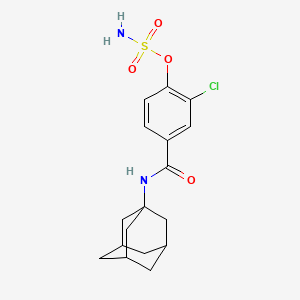
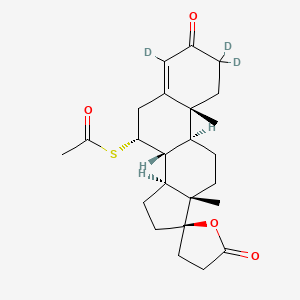

![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
